molecular formula C15H24O B2716925 (4-Octylphenyl)methanol CAS No. 40016-25-9

(4-Octylphenyl)methanol

Cat. No. B2716925
Key on ui cas rn: 40016-25-9
M. Wt: 220.356
InChI Key: BDMUFYDWKAAASP-UHFFFAOYSA-N
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Patent
US04613622

Procedure details

A mixture of 16.2 g (68 mMols) of 4-octylbenzyl chloride, 41,8 g (0.43 mols) of potassium acetate and 200 ml of glacial acetic acid was heated for 20 h to 130° C. After cooling, the mixture was poured into approximately 1 liter of water and the aqueous phase was extracted with tert.-butyl methyl ether. The organic phase was washed twice with water, repeatedly with potassium hydrogen carbonate solution (2N) and then with saturated sodium chloride solution. After the solvent had been distilled off, the residue was taken up in 160 ml of 1,2-dimethoxyethane and, after the addition of 64 g of sodium hydroxide in 130 ml of water, the solution was heated for 45 h to boiling point. After the solvent had been distilled off, the residue was extracted with tert.-butyl methyl ether, the ether phase was washed with water, the solvent was distilled off, the residue was taken up in petroleum ether and the solution was reconcentrated by evaporation after treatment with active carbon and fuller's earth. Fractionation under reduced pressure produced 8 g (54% of theoretical) of 4-octylbenzyl alcohol boiling at 128° C./0.11 mbar and having a refractive index n of 1.5033.
Quantity
16.2 g
Type
reactant
Reaction Step One
Name
potassium acetate
Quantity
0.43 mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([C:9]1[CH:16]=[CH:15][C:12]([CH2:13]Cl)=[CH:11][CH:10]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].C([O-])(=[O:19])C.[K+].C(O)(=O)C>O>[CH2:1]([C:9]1[CH:16]=[CH:15][C:12]([CH2:13][OH:19])=[CH:11][CH:10]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8] |f:1.2|

Inputs

Step One
Name
Quantity
16.2 g
Type
reactant
Smiles
C(CCCCCCC)C1=CC=C(CCl)C=C1
Name
potassium acetate
Quantity
0.43 mol
Type
reactant
Smiles
C(C)(=O)[O-].[K+]
Name
Quantity
200 mL
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
Quantity
1 L
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated for 20 h to 130° C
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with tert.-butyl methyl ether
WASH
Type
WASH
Details
The organic phase was washed twice with water, repeatedly with potassium hydrogen carbonate solution (2N)
DISTILLATION
Type
DISTILLATION
Details
After the solvent had been distilled off
ADDITION
Type
ADDITION
Details
after the addition of 64 g of sodium hydroxide in 130 ml of water
TEMPERATURE
Type
TEMPERATURE
Details
the solution was heated for 45 h
Duration
45 h
DISTILLATION
Type
DISTILLATION
Details
After the solvent had been distilled off
EXTRACTION
Type
EXTRACTION
Details
the residue was extracted with tert.-butyl methyl ether
WASH
Type
WASH
Details
the ether phase was washed with water
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off
CUSTOM
Type
CUSTOM
Details
the solution was reconcentrated by evaporation after treatment with active carbon and fuller's earth

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCC)C1=CC=C(CO)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 8 g
YIELD: PERCENTYIELD 54%
YIELD: CALCULATEDPERCENTYIELD 53.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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